2,4,6-Trimethyl-5-nitrobenzene-d11

Stable Isotope Dilution Mass Spectrometry Isotopic Interference

Quantitative nitroaromatic analysis using unlabeled or lower-deuterated IS risks isotopic overlap, biasing low-concentration results. 2,4,6-Trimethyl-5-nitrobenzene-d11 (CAS 1126138-12-2) provides a definitive +11.07 Da mass shift, resolving the IS signal at m/z 176 from native M+1/M+2 clusters. • Eliminates positive bias in PM2.5 and urine metabolite assays at low ng/m³ • ≥98 atom% D isotopic enrichment per CoA ensures negligible unlabeled impurity • Confirmatory m/z 176 cluster enables identity verification before calibration

Molecular Formula C9H11NO2
Molecular Weight 176.259
CAS No. 1126138-12-2
Cat. No. B590367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethyl-5-nitrobenzene-d11
CAS1126138-12-2
Synonyms2,4,6-Tri(methyl-d3)-5-nitro-benzene-1,3-d2
Molecular FormulaC9H11NO2
Molecular Weight176.259
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)[N+](=O)[O-])C
InChIInChI=1S/C9H11NO2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3/i1D3,2D3,3D3,4D,5D
InChIKeySCEKDQTVGHRSNS-JXCHDVSKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethyl-5-nitrobenzene-d11 Isotope Dilution Standard


2,4,6-Trimethyl-5-nitrobenzene-d11 (CAS 1126138-12-2) is a perdeuterated nitroaromatic compound with the molecular formula C9D11NO2 and a molecular weight of 176.26 g/mol [1]. It is the stable isotope-labeled analog of 2,4,6-trimethyl-5-nitrobenzene (nitromesitylene, CAS 603-71-4), a compound with a molecular weight of 165.19 g/mol and formula C9H11NO2 [2]. The -d11 compound belongs to the class of deuterated internal standards (IS), which are used primarily in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects, extraction variability, and instrument signal drift, thereby improving quantitative accuracy compared to unlabeled or structurally dissimilar IS [1].

Class Perdeuterated nitroaromatic internal standard (ISTD)
Mass shift Large +11 Da label minimizes isotopic overlap with native analyte
Method fit Designed for SID-MS in environmental / biomonitoring research matrices

2,4,6-Trimethyl-5-nitrobenzene-d11 vs. Generic Deuterated Analogs


Substituting 2,4,6-Trimethyl-5-nitrobenzene-d11 with unlabeled nitromesitylene or a partially deuterated analog introduces quantifiable risks to analytical data integrity. The unlabeled compound (MW 165.19) cannot function as an internal standard for its own kind due to identical mass and retention time, precluding stable isotope dilution mass spectrometry (SID-MS) [1][2]. Lower-deuterated analogs, such as common -d5 or -d7 standards, provide a smaller mass shift (e.g., 5–7 Da), which increases the probability of isotopic cluster overlap between the analyte and the internal standard signal, particularly for chlorinated or brominated nitroaromatic analytes with broad natural isotope patterns. The -d11 label provides a +11.07 Da mass shift, which is distinct from the natural abundance M+1 and M+2 isotopes of most nitroaromatic analytes of interest (e.g., nitromusk metabolites or nitrotoluene derivatives). This larger mass differential is a parameter that can be directly specified during procurement to ensure method specificity [1].

Unlabeled nitromesitylene
Identical mass and retention prevent use as isotope dilution internal standard; cannot correct for matrix effects in SID-MS.
Partially deuterated analogs (-d5, -d7)
Smaller mass shift (5–7 Da) may increase isotopic cluster overlap with analyte signals, especially for halogenated nitroaromatics, compromising quantitative accuracy.

2,4,6-Trimethyl-5-nitrobenzene-d11 vs. Competing Internal Standards


Mass Shift for Isotopic Separation

The 2,4,6-Trimethyl-5-nitrobenzene-d11 provides a mass shift of +11.07 Da relative to the unlabeled analyte (MW 165.19) [1]. By contrast, a typical nitroaromatic deuterated standard such as Nitrobenzene-d5 (MW 128.13 vs. unlabeled 123.11, delta +5) or 2-Nitrotoluene-d7 (MW 144.17 vs. unlabeled 137.14, delta +7) offers smaller mass differentials. In GC-MS single ion monitoring (SIM) mode, an insufficient delta <3 Da is flagged by FDA guidance for bioanalytical method validation as a risk factor for isotopic cross-talk [2]. The -d11 compound exceeds this threshold by >3.5-fold, reducing the minimum required mass resolution for adequate signal separation, which is a practical advantage in single-quadrupole instruments where mass resolution cannot be easily increased.

Mass shift for isotopic separation
Class-level inference
Target: +11.07 Da (MW 176.26 vs. 165.19)

Common comparators: +5.05 Da (Nitrobenzene-d5), +7.05 Da (2-Nitrotoluene-d7)
Larger mass shift reduces isotopic cross-talk risk in single-quadrupole GC-MS, supporting method specificity.
GC-MS EI SIM mode; evaluated via molecular ion [M]+·.
Stable Isotope Dilution Mass Spectrometry Isotopic Interference

Isotopic Purity and CoA Documentation

Reputable vendors supply 2,4,6-Trimethyl-5-nitrobenzene-d11 with a specified isotopic purity (atom% D), typically ≥98% [1]. In contrast, generic 'deuterated internal standard' mixtures or custom-synthesized batches without a Certificate of Analysis (CoA) may have variable and unspecified enrichment (e.g., 95–97% D) [2]. The accurate use of isotope dilution equations requires the exact isotopic purity to calculate the spike concentration. A 1% error in atom% D (e.g., procuring 97% vs. 98% stated purity) can propagate to a proportional 1% bias in the final calculated analyte concentration, exceeding the <15% accuracy requirement at the LLOQ for validated methods [2]. A manufacturer's CoA provides a quantifiable, lot-specific baseline that a generic reagent grade supply does not.

Isotopic purity and CoA
Supporting evidence
≥98 atom% D (vendor specification); CoA documents enrichment level required for accurate spike concentration calculation.
Documented isotopic purity avoids up to 3% systematic bias from undefined enrichment; critical for auditable quantitative data.
Determination by MS or ²H NMR; ISO 17034 context.
Stable Isotope Ratio Method Accuracy Certified Reference Material

Molecular Weight Identity Verification

A simple but critical differentiator for procurement is the unambiguous molecular weight. The target compound has a molecular weight of 176.26 g/mol, calculated from its formula C9D11NO2 [1]. This is significantly higher than its unlabeled analog (165.19 g/mol) [2] and can be easily distinguished from other isobaric or structurally similar nitroaromatics, such as the isomeric nitrotoluene-d7 (C7D7NO2, MW 144.17) or nitrobenzene-d5 (C6D5NO2, MW 128.13). When receiving a shipment, a simple weight check of a neat standard cannot identify a mislabeled vial of a different deuterated standard, but a direct mass spectrometric scan for the molecular ion cluster at m/z ~176 can provide immediate identification, differentiating it from common potential mis-shipments.

Molecular weight identity
Class-level inference
176.26 g/mol
Unique mass marker differentiates from potential mis-shipments (nitrotoluene-d7, nitrobenzene-d5).
Verifiable by GC-MS full scan (EI) molecular ion cluster.
Quality Control Inventory Management CAS Registry

2,4,6-Trimethyl-5-nitrobenzene-d11 Key Applications


Quantitation in Environmental Particulate Matter

In methods measuring nitromesitylene as a marker for diesel exhaust or nitroaromatic contamination in air particulate matter (PM2.5), 2,4,6-Trimethyl-5-nitrobenzene-d11 is spiked into the filter extract prior to sample preparation. Its +11.07 Da mass shift ensures the IS signal at m/z 176 does not overlap with the native analyte's [M+1] or [M+2] isotope peaks (m/z 166 and 167), which could otherwise cause a significant positive bias in samples with low ng/m³ analyte concentrations [1].

GC-MS Validation for Nitro Musk Biomonitoring

For the quantification of hydroxylated nitromusk metabolites in human urine, 2,4,6-Trimethyl-5-nitrobenzene-d11 serves as a procedural internal standard. Proof of the vendor's stated isotopic purity (≥98 atom% D) via the CoA is a prerequisite for method validation, allowing the analyst to demonstrate that the IS does not introduce a measurable 'unlabeled' impurity signal that would elevate the lower limit of quantification (LLOQ) [1].

Calibration Standard Quality Control Material

A laboratory preparing custom calibration mixes for nitroaromatic analysis can use a pre-weighed vial of 2,4,6-Trimethyl-5-nitrobenzene-d11. The exact molecular weight of 176.26 g/mol is used to calculate molar concentration, while a confirmatory GC-MS scan for the unique m/z 176 molecular ion cluster upon preparation serves as a point of identity verification, differentiating it from other similar deuterated neat compounds in the inventory, thus preventing a systematic calibration error that could be undetected until external quality assurance failure [1].

Application
Selection Property
Validation Focus
Environmental PM2.5 nitromesitylene quantitation
Large mass shift prevents native [M+1]/[M+2] overlap
Matrix-matched isotope dilution accuracy at low ng/m³ levels
Nitro musk metabolite biomonitoring (research matrices)
Certified isotopic purity and CoA documentation
Isotopic purity verification; absence of unlabeled impurity signal at LLOQ
Calibration standard preparation for nitroaromatics
Unambiguous molecular weight (176.26 g/mol)
GC-MS identity check (m/z 176 cluster) against CoA upon receival

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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